molecular formula C19H20O6 B1158786 Isodeoxyelephantopin CAS No. 38927-54-7

Isodeoxyelephantopin

Cat. No.: B1158786
CAS No.: 38927-54-7
M. Wt: 344.363
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Mechanism of Action

Isodeoxyelephantopin (IDET) is a sesquiterpene lactone compound found in traditional medicinal herbs such as Elephantopus scaber and Elephantopus carolinianus . It has been extensively studied for its potential anti-cancer activities .

Target of Action

The primary targets of IDET are multiple signaling pathways that are deregulated in cancer cells . It disrupts several processes involved in cancer progression, including cell cycle and proliferation, cell survival, autophagy, and invasion pathways .

Mode of Action

IDET interacts with its targets by inducing reactive oxygen species (ROS) generation and suppressing NF-κB activation . It also modulates long non-coding RNA (LncRNA) expression . This compound activates its downstream effectors, including p21, and Bcl-2-like protein 4 (Bax), which eventually leads to cell cycle arrest, DNA repair, and apoptosis .

Biochemical Pathways

IDET affects multiple biochemical pathways. It induces apoptosis through multiple signaling pathways which are deregulated in cancer cells . By targeting these pathways simultaneously, IDET could selectively kill cancer cells .

Pharmacokinetics

It is known that idet exhibits drug-like properties .

Result of Action

The result of IDET’s action is the suppression of the proliferation of both invasive and non-invasive breast cancer cell lines . It also suppresses the colony formation and migration of breast cancer cells . The treatment with IDET induces an accumulation of cells in the sub-G1 and G2/M phases .

Biochemical Analysis

Biochemical Properties

Isodeoxyelephantopin plays a crucial role in biochemical reactions, particularly in the context of its anti-cancer activities. It interacts with several enzymes, proteins, and other biomolecules to exert its effects. For instance, this compound has been shown to target multiple signaling pathways that are deregulated in cancer cells, including those involved in cell cycle regulation, cell survival, autophagy, and invasion . The compound activates downstream effectors such as p21 and Bcl-2-like protein 4 (Bax), leading to cell cycle arrest, DNA repair, and apoptosis .

Cellular Effects

This compound influences various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, inhibit cell proliferation, and disrupt cell signaling pathways . The compound affects cell signaling pathways by modulating the expression of genes involved in cell cycle regulation, apoptosis, and autophagy. Additionally, this compound impacts cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound has been shown to inhibit the activity of certain kinases and proteases, which are critical for cancer cell survival and proliferation . This inhibition results in the disruption of signaling pathways that promote cancer cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained anti-cancer activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert anti-cancer effects without significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired anti-cancer activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to affect metabolic flux and metabolite levels, particularly in cancer cells . For instance, this compound modulates the activity of enzymes involved in glycolysis and oxidative phosphorylation, leading to alterations in energy production and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Studies have shown that this compound can accumulate in certain cellular compartments, where it exerts its anti-cancer effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with key biomolecules and the subsequent modulation of cellular processes. For example, this compound has been observed to localize to the mitochondria, where it induces apoptosis by disrupting mitochondrial function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isodeoxyelephantopin can be isolated from the plant Elephantopus scaber through a series of extraction and purification processes. The plant material is typically dried and powdered before being subjected to solvent extraction using organic solvents like methanol or ethanol. The crude extract is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Elephantopus scaber and optimized extraction processes to maximize yield. Advanced purification techniques are employed to ensure the compound’s purity and consistency for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Isodeoxyelephantopin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Scientific Research Applications

Anticancer Activity

Isodeoxyelephantopin has been extensively studied for its anticancer properties. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancers.

Case Studies

Cancer Type Cell Line Effect Mechanism
Breast CancerMDA-MB-231Inhibition of proliferationInduction of ROS, apoptosis
Colon CancerHCT116Suppression of cell growthInhibition of thioredoxin reductase
Lung CancerA549Induction of protective autophagyActivation of JNK signaling

Anti-inflammatory Properties

This compound also exhibits significant anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Case Studies

Disease Model Cell Type Effect Mechanism
Respiratory InflammationMacrophagesReduced cytokine productionNF-κB pathway inhibition
Chronic InflammationBone Marrow-derived MacrophagesDecreased nitric oxide productionDownregulation of iNOS

Potential Therapeutic Uses

Given its dual role as an anticancer and anti-inflammatory agent, this compound holds promise for various therapeutic applications:

  • Cancer Therapy : As a potential adjuvant in chemotherapy regimens, particularly in enhancing the efficacy of existing chemotherapeutic agents like cisplatin .
  • Management of Inflammatory Diseases : Its ability to mitigate inflammation positions it as a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Comparison with Similar Compounds

Isodeoxyelephantopin is structurally similar to other sesquiterpene lactones such as deoxyelephantopin. it exhibits unique biological activities that distinguish it from its analogs .

This compound’s unique chemical structure and diverse biological activities make it a compound of significant interest in scientific research and potential therapeutic applications.

Biological Activity

Isodeoxyelephantopin (IDOE) is a sesquiterpene lactone derived from the plant Elephantopus scaber, known for its diverse biological activities, particularly its anti-cancer properties. This article reviews the current understanding of IDOE's biological activity, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

IDOE has the chemical formula C19_{19}H20_{20}O6_6 and is characterized by its unique sesquiterpene lactone structure, which is believed to contribute to its biological activities. The compound exhibits a range of pharmacological effects, including anti-cancer, anti-inflammatory, and antioxidant properties.

Research indicates that IDOE exerts its biological effects through multiple mechanisms:

  • Induction of Apoptosis : IDOE has been shown to induce apoptosis in various cancer cell lines by increasing reactive oxygen species (ROS) levels and activating apoptotic pathways. Specifically, it promotes the cleavage of caspase-3 and PARP, leading to programmed cell death in cancer cells .
  • Cell Cycle Arrest : IDOE induces cell cycle arrest at the G2/M phase in several cancer types. For instance, studies have demonstrated that IDOE treatment leads to increased expression of tumor suppressor proteins such as p53 and p21 while downregulating cyclins essential for cell cycle progression .
  • Inhibition of Metastasis : IDOE significantly inhibits the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMP-2/9). This effect is particularly noted in triple-negative breast cancer cells (MDA-MB-231), where IDOE treatment reduced cell migration capabilities .
  • Modulation of Signaling Pathways : The compound affects various signaling pathways involved in cancer progression, including NF-κB and JNK pathways. By inhibiting NF-κB activation, IDOE reduces the expression of oncogenic proteins while promoting pro-apoptotic signals .

Biological Activities Across Cancer Types

IDOE has demonstrated efficacy against a range of cancers:

Cancer TypeEffect of IDOEReference
Breast CancerInduces apoptosis; inhibits migration
Lung CancerInduces G2/M arrest; promotes autophagy
Colon CancerInhibits proliferation; increases ROS
Nasopharyngeal CarcinomaInduces apoptosis; modulates lncRNA expression
Cervical CancerCytotoxic effects noted

Case Studies

Several studies have investigated the effects of IDOE on specific cancer types:

  • Triple-Negative Breast Cancer : A study showed that IDOE significantly inhibited the proliferation and migration of MDA-MB-231 cells through apoptosis induction and MMP-2/9 suppression .
  • Colon Cancer : In HCT116 cells, IDOE treatment led to enhanced ROS production and increased sensitivity to cisplatin, indicating a potential for combination therapy .
  • Lung Cancer : Research indicated that IDOE activates protective autophagy via the Nrf2-p62-keap1 pathway, which may help sustain cell survival while also exerting anti-cancer effects .

Safety Profile

IDOE has been evaluated for cytotoxicity against normal cells. Studies indicate that it exhibits selective toxicity towards cancer cells while sparing normal lymphocytes, suggesting a favorable safety profile for potential therapeutic applications .

Properties

IUPAC Name

[(3S,4R,8R,9E,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/b10-6+/t13-,14+,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUOPRSXUVOHFE-MCYOVBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\[C@@H]2[C@@H]([C@H](CC3=C[C@H](C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29307-03-7
Record name Deoxyelephantopin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29307-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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